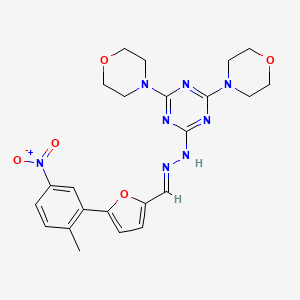
N-(4-nitrophenyl)-1-indolinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-1-indolinecarbothioamide, also known as SNIPER, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer therapy. SNIPER is a bifunctional molecule that consists of a ligand for a specific protein and a ligand for an E3 ubiquitin ligase. This unique combination allows SNIPER to induce targeted protein degradation, making it a promising tool for cancer treatment.
Mecanismo De Acción
N-(4-nitrophenyl)-1-indolinecarbothioamide works by recruiting the targeted protein to an E3 ubiquitin ligase, which then tags the protein with ubiquitin molecules. This tagging signals the cell's proteasome to degrade the protein, leading to its elimination from the cell.
Biochemical and Physiological Effects:
This compound has been shown to induce specific protein degradation without affecting other cellular processes. This targeted approach reduces the risk of off-target effects and toxicity. This compound has also been shown to be effective in cancer cells that are resistant to traditional chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-nitrophenyl)-1-indolinecarbothioamide's targeted protein degradation mechanism provides a unique tool for studying protein function and disease pathways. However, the synthesis of this compound is complex and requires specialized expertise. Additionally, the specificity of this compound for a particular protein can be affected by cellular context, making it important to validate its efficacy in different experimental systems.
Direcciones Futuras
The potential applications of N-(4-nitrophenyl)-1-indolinecarbothioamide extend beyond cancer therapy. Researchers are exploring the use of this compound in other disease areas, such as neurodegenerative disorders and viral infections. Additionally, efforts are underway to optimize the synthesis of this compound and improve its efficacy and specificity.
In conclusion, this compound is a promising tool for targeted protein degradation, with potential applications in cancer therapy and beyond. Its unique mechanism of action and specificity make it a valuable addition to the field of scientific research. As further studies are conducted, this compound's full potential may be realized in the fight against disease.
Métodos De Síntesis
The synthesis of N-(4-nitrophenyl)-1-indolinecarbothioamide involves several steps, including the preparation of the indolinecarbothioamide and the nitrophenyl moiety. The two components are then linked together through a coupling reaction. The final product is purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-1-indolinecarbothioamide has been studied extensively in preclinical models of cancer. It has been shown to induce degradation of several oncogenic proteins, including BCL-2, BRD4, and STAT3. This compound has also been tested in combination with other cancer drugs, demonstrating synergistic effects and improved efficacy.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-18(20)13-7-5-12(6-8-13)16-15(21)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVNOPJERHMNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
methylene diacetate](/img/structure/B5887748.png)

![2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)
![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)

![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)


![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)

![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)
![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)